Hydrogen-Bond Acceptor Count: Ether Oxygen Advantage
The target compound possesses four hydrogen-bond acceptor (HBA) atoms—the isoxazole ring nitrogen, the isoxazole ring oxygen, the phenol hydroxyl oxygen, and the ether bridge oxygen—compared with only three HBAs in the direct C–C linked analogs 4-(3,5-dimethylisoxazol-4-yl)phenol and 3-(3,5-dimethylisoxazol-4-yl)phenol, which lack the ether oxygen . This additional HBA exceeds the ≤3 HBA threshold of the 'Rule of Three' for fragment-based drug discovery [1], positioning the target compound at the fragment/lead-like boundary and offering an additional vector for directed hydrogen-bond interactions in target binding.
| Evidence Dimension | Number of hydrogen-bond acceptor atoms (HBA count) |
|---|---|
| Target Compound Data | 4 (isoxazole N, isoxazole O, ether O, phenol O) |
| Comparator Or Baseline | 4-(3,5-Dimethylisoxazol-4-yl)phenol (CAS 875628-75-4): 3 HBA; 3-(3,5-Dimethylisoxazol-4-yl)phenol (CAS 1261977-78-9): 3 HBA |
| Quantified Difference | +1 HBA (33% increase relative to comparators); exceeds fragment Rule of Three threshold of ≤3 HBA |
| Conditions | Computed from 2D molecular structure; vendor-reported data from LeYan and Chemsrc datasheets |
Why This Matters
For procurement decisions in fragment-based or structure-based drug discovery, the additional HBA offers a unique hydrogen-bonding capability absent in all C–C linked analogs, potentially enabling binding interactions inaccessible to the comparator series.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today 2003, 8 (19), 876–877. DOI: 10.1016/S1359-6446(03)02831-9 View Source
